CNS Drug-Likeness: Optimized TPSA and HBD Count Compared to Phenyl and Piperidine-Based Isoindoline Analogs
A key differentiator for CNS candidates is the topological polar surface area (TPSA) and hydrogen bond donor (HBD) count. The target compound exhibits a calculated TPSA of 29.5 Ų and HBD = 0 [1]. This profile is superior to common isoindoline comparators such as 1,3-dione derivatives (e.g., 2-(tetrahydro-2H-pyran-4-carbonyl)isoindoline-1,3-dione) which possess additional hydrogen bond acceptors (carbonyl groups) that increase TPSA above 50 Ų, a common threshold for BBB penetration [1][2]. The absence of hydrogen bond donors combined with a low TPSA is a predictive marker for superior passive brain permeability [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count for CNS Permeability |
|---|---|
| Target Compound Data | TPSA = 29.5 Ų; HBD = 0 |
| Comparator Or Baseline | Typical 1,3-dioxoisoindoline analogs (TPSA > 50 Ų; HBD = 0-1); General CNS drug threshold (TPSA < 60 Ų; HBD < 3). |
| Quantified Difference | Target TPSA is ~41% lower than the typical 1,3-dioxoisoindoline analog class. |
| Conditions | Computed physicochemical properties (PubChem/XLogP3 model) per Kuujia data [1]; CNS MPO guidelines per published literature [2]. |
Why This Matters
A lower TPSA and zero HBD count predict improved CNS penetration, making the compound a more attractive starting point for CNS-targeted fragment-based drug discovery than its dioxo- or piperazine-linked counterparts.
- [1] Kuujia. Cas no 2034606-70-5 (2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole). Product page. Accessed 2026-05-07. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 7(6), 676-680. View Source
